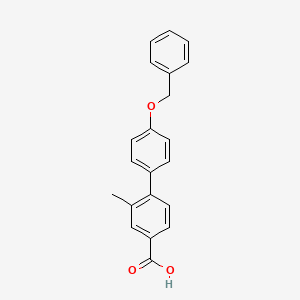

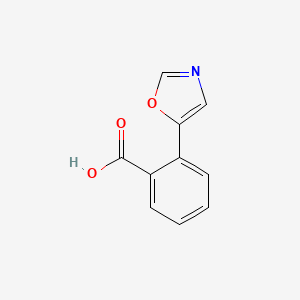

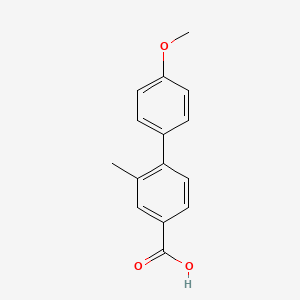

4-(4-Methoxyphenyl)-3-methylbenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

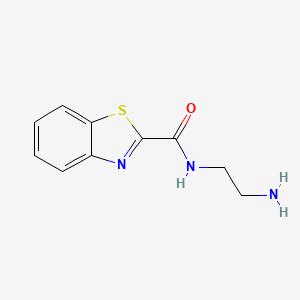

The compound is a benzoic acid derivative, which is a type of aromatic carboxylic acid. It has a methoxy group (-OCH3) and a methyl group (-CH3) attached to the phenyl rings .

Synthesis Analysis

The synthesis of similar compounds often involves reactions like Friedel-Crafts acylation or alkylation, and the use of protecting groups .Molecular Structure Analysis

The molecular structure of similar compounds consists of phenyl rings with various substituents, which can significantly affect the compound’s physical and chemical properties .Chemical Reactions Analysis

Benzoic acid derivatives can participate in various chemical reactions. For example, they can undergo electrophilic aromatic substitution reactions, and the electron-donating methoxy group can direct electrophilic substitution to certain positions on the phenyl ring .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For instance, the presence of polar groups like the carboxylic acid group can increase a compound’s water solubility .Applications De Recherche Scientifique

1. Neuroprotective Effects of 4-Phenylbutyric Acid and Its Derivatives

- Summary of Application: 4-Phenylbutyric acid (4-PBA) and its derivatives, including 4-(4-Methoxyphenyl) butanoic acid (4-MPB), have shown potential as therapeutic agents for neurodegenerative diseases such as Alzheimer’s and Parkinson’s. These diseases involve the aggregation of denatured and misfolded proteins, and 4-PBA and its derivatives can prevent this aggregation .

- Methods of Application: The main actions of these compounds are the amelioration of unfolded proteins and the suppression of their aggregation, which result in protective effects against endoplasmic reticulum stress-induced neuronal cell death .

2. Applications of 4-Methoxybenzyl Alcohol

- Summary of Application: 4-Methoxybenzyl Alcohol is used in the preparation of semiconductors, nanosheets, and nanocrystals. It is also used as a reagent for various chemical organic reactions such as in the synthesis of quinolines .

- Methods of Application: This compound is used in various chemical reactions, including the photocatalytic oxidation of 4-methoxybenzyl alcohol to p-anisaldehyde .

- Results or Outcomes: The outcomes of these applications include the successful preparation of semiconductors, nanosheets, and nanocrystals, as well as the synthesis of quinolines .

3. Applications of 4-Ethynylanisole

- Summary of Application: 4-Ethynylanisole is used in the synthesis of photoluminescent 1,2-dihydrophosphinines via a [4 + 2] cycloaddition .

- Methods of Application: This compound is used in a copper-catalyzed, three-component synthesis of trisubstituted 1,2,4-triazoles .

- Results or Outcomes: The outcomes of these applications include the successful synthesis of photoluminescent 1,2-dihydrophosphinines and trisubstituted 1,2,4-triazoles .

4. Suzuki-Miyaura Cross-Coupling Reactions

- Summary of Application: 4-Methoxyphenylboronic acid is used as a reagent for Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross coupling reaction, used in organic synthesis to form carbon-carbon bonds .

- Methods of Application: The Suzuki-Miyaura reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst .

- Results or Outcomes: The outcome of this application is the formation of a new carbon-carbon bond, which is a key step in the synthesis of many complex organic compounds .

5. Synthesis of Photoluminescent 1,2-Dihydrophosphinines

- Summary of Application: Two novel isomeric naphthopyrans substituted with phenyl and 4-(naphthalen-1-yl)phenyl moieties were synthesized . These compounds displayed faster color fading rate and larger fluorescence quantum yield than 13-butyl-6,7-dimethoxy-3,3-bis (4-methoxyphenyl)-3,13-dihydrobenzo .

- Methods of Application: The compounds were synthesized and their photochromism, electrochemical and fluorescent properties were investigated .

- Results or Outcomes: They showed excellent photochromic and fluorescent properties both in solution and in polymethylmethacrylate film .

6. Synthesis of Trisubstituted 1,2,4-Triazoles

- Summary of Application: 4-Ethynylanisole is used in the synthesis of trisubstituted 1,2,4-triazoles . These compounds are important in medicinal chemistry due to their wide range of biological activities .

- Methods of Application: This compound is used in a copper-catalyzed, three-component synthesis of trisubstituted 1,2,4-triazoles .

- Results or Outcomes: The outcomes of these applications include the successful synthesis of trisubstituted 1,2,4-triazoles .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-(4-methoxyphenyl)-3-methylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-10-9-12(15(16)17)5-8-14(10)11-3-6-13(18-2)7-4-11/h3-9H,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOTSVFQKWZCFKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90689166 |

Source

|

| Record name | 4'-Methoxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90689166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Methoxyphenyl)-3-methylbenzoic acid | |

CAS RN |

108478-59-7 |

Source

|

| Record name | 4'-Methoxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90689166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.